Febuxostat impurity 7

Overview

Description

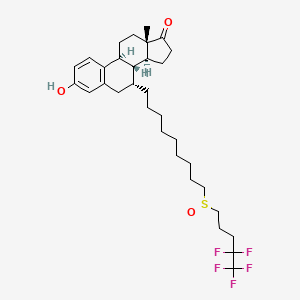

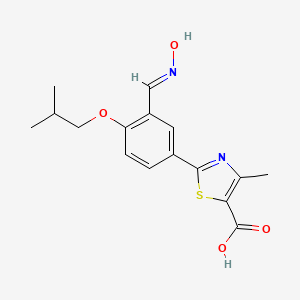

Febuxostat impurity 7 is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of febuxostat, a medication used to treat hyperuricemia and chronic gout. The chemical name of this compound is (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid . This compound is significant in the pharmaceutical industry as it is essential to identify and control impurities to ensure the safety and efficacy of the final drug product.

Scientific Research Applications

Febuxostat impurity 7 has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in febuxostat formulations.

Pharmacokinetic Studies: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in the body.

Toxicological Studies: Toxicological evaluations are conducted to assess the safety profile of this compound and its potential impact on human health.

Chemical Synthesis: It serves as a model compound in the study of synthetic routes and reaction mechanisms involving thiazole derivatives.

Mechanism of Action

Target of Action

Febuxostat impurity 7 is an impurity of Febuxostat . Febuxostat is a selective inhibitor of xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting XO, Febuxostat reduces the production of uric acid .

Mode of Action

This compound, like Febuxostat, is likely to interact with XO, inhibiting its activity . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat and its impurities is the purine degradation pathway . In this pathway, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, this compound can reduce the production of uric acid .

Pharmacokinetics

Febuxostat has an oral availability of about 85%, and its plasma concentrations follow a two-compartment model . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of this compound’s action is the reduction of serum uric acid levels . This can help manage conditions like gout, which are associated with hyperuricemia .

Action Environment

The action of this compound, like Febuxostat, can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics of Febuxostat . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

When handling Febuxostat Impurity 7, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Febuxostat Impurity 7, like Febuxostat, is likely to interact with xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, it reduces the production of uric acid, a byproduct of purine metabolism . This interaction is non-competitive, meaning it does not compete with the substrate for the active site of the enzyme .

Cellular Effects

Given its similarity to Febuxostat, it may influence cell function by reducing uric acid levels, which can alleviate the symptoms of gout and hyperuricemia . High uric acid levels can lead to the formation of crystals in joints and tissues, causing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Febuxostat. It inhibits xanthine oxidase by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme . This inhibition reduces the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

Temporal Effects in Laboratory Settings

Febuxostat has been shown to significantly decrease serum and urinary uric acid concentrations over time

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Febuxostat. Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours .

Preparation Methods

The synthesis of febuxostat impurity 7 involves several steps, starting from the appropriate precursors. One common synthetic route includes the reaction of 4-isobutoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a cyclization reaction with 2-methyl-4-thiazolecarboxylic acid under specific conditions to yield this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide and may require heating to facilitate the cyclization process.

In industrial production, the synthesis of this compound is carefully monitored to minimize its formation. This is achieved through optimized reaction conditions and purification techniques such as recrystallization and chromatography to separate the impurity from the desired product .

Chemical Reactions Analysis

Febuxostat impurity 7 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.

Substitution: Substitution reactions can occur at the aromatic ring or the thiazole moiety, depending on the reagents and conditions used. Common reagents include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Comparison with Similar Compounds

Febuxostat impurity 7 can be compared with other impurities and related compounds in the synthesis of febuxostat. Some similar compounds include:

Febuxostat Impurity 1: Another impurity formed during the synthesis of febuxostat, with a different chemical structure and properties.

Febuxostat Impurity 2: A byproduct that may arise from alternative synthetic routes or reaction conditions.

Allopurinol: A purine analog and xanthine oxidase inhibitor used as an alternative to febuxostat in the treatment of hyperuricemia.

The uniqueness of this compound lies in its specific chemical structure, which includes an oxime group and a thiazole ring. This structure influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name |

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGIABSBHFMNF-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350352-70-3 | |

| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)